molecular formula C21H22ClNO4 B11376810 2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

Cat. No.: B11376810
M. Wt: 387.9 g/mol
InChI Key: ZLOKTTSPGYVBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide is a complex organic compound with a unique structure that combines phenoxy, furan, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and furan intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with effects on various biological pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-methyloxirane
  • 3-furan-2-ylmethyl-5-(2-methoxy-benzylidene)-2-thioxo-thiazolidin-4-one

Uniqueness

What sets 2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22ClNO4

Molecular Weight

387.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide

InChI

InChI=1S/C21H22ClNO4/c1-14-9-19(10-15(2)21(14)22)26-13-20(24)23(11-17-5-4-8-25-17)12-18-7-6-16(3)27-18/h4-10H,11-13H2,1-3H3

InChI Key

ZLOKTTSPGYVBPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)COC3=CC(=C(C(=C3)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.